molecular formula C14H11NO2 B2907501 methyl 9H-carbazole-9-carboxylate CAS No. 107624-52-2

methyl 9H-carbazole-9-carboxylate

Cat. No.: B2907501
CAS No.: 107624-52-2
M. Wt: 225.247
InChI Key: CPZQGQQWSYKLMQ-UHFFFAOYSA-N
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Description

Methyl 9H-carbazole-9-carboxylate is a derivative of carbazole, a class of heterocyclic compounds . It has the molecular formula C14H11NO2 . Carbazole-based compounds are known for their photochemical and thermal stability, and good hole-transport ability .


Synthesis Analysis

Carbazole derivatives, including this compound, can be synthesized through various methods. One common method involves the electropolymerization of carbazole derivatives . The synthesis of carbazole derivatives often involves functionalization at the N-position, allowing it to be covalently linked with other monomers .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbazole ring with a methyl ester group attached to the 9-position . The carbazole ring itself is a tricyclic compound, consisting of two benzene rings fused onto a central pyrrole ring .


Chemical Reactions Analysis

Carbazole derivatives, including this compound, can undergo various chemical reactions. For instance, they can be electropolymerized to form polymers . Additionally, they can undergo formylation reactions, such as the Vilsmeier reaction .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 225.24 . Carbazole derivatives are known for their photochemical and thermal stability . More specific physical and chemical properties of this compound were not found in the search results.

Scientific Research Applications

Bacterial Biotransformation and Derivatization

Methyl 9H-carbazole-9-carboxylate has been studied for its potential in bacterial biotransformation. For instance, Waldau et al. (2009) explored the bacterial transformation of 9-methyl-9H-carbazole, observing the production of various hydroxylated metabolites, which suggests potential applications in pharmacological developments (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Synthesis and Antimicrobial Activities

Salih, Salimon, and Yousif (2016) utilized 9H-carbazole, a precursor to this compound, to prepare heterocyclic derivatives with potential antimicrobial properties. This highlights the compound's role in developing new antimicrobial agents (Salih, Salimon, & Yousif, 2016).

Synthesis of Carbazole Alkaloids

The synthesis of various carbazole alkaloids, including derivatives of this compound, has been a focus of research. Ma et al. (2014) demonstrated an efficient synthesis method, contributing to the understanding of carbazole-based compounds in medicinal chemistry (Ma, Dai, Qiu, Fu, & Ma, 2014).

Fluorescent and Thermoresponsive Polymers

The use of 9H-carbazole derivatives in creating fluorescent, thermoresponsive polymers has been investigated. Lessard, Ling, and Maríc (2012) studied copolymers involving 9-(4-Vinylbenzyl)-9H-carbazole, demonstrating applications in smart materials and sensors (Lessard, Ling, & Maríc, 2012).

Fluorescence Sensing in Environmental Protection

In environmental and biosensing applications, novel polyaniline derivatives of poly(9-methyl-9H-carbazol-3-amine) have been created, showing excellent fluorescence properties for detecting acids and amines. Qian et al. (2019) highlighted the potential of these derivatives in environmental protection and toxins detection (Qian, Zhang, Liu, & Xia, 2019).

Synthesis of Novel Ring Systems

Peet and Sunder (1977) explored the synthesis of novel ring systems using 9H-carbazole derivatives, contributing to the development of new chemical entities with potential pharmacological applications (Peet & Sunder, 1977).

Bromination and Spectroscopic Studies

The bromination of N- and C-substituted carbazoles has been studied, providing insights into the structural and electronic properties of these compounds. Ponce et al. (2006) conducted detailed spectroscopic studies, contributing to the understanding of bromocarbazoles' electronic properties (Ponce, Cabrerizo, Bonesi, & Erra-Balsells, 2006).

Light-Emitting Diodes and Emission Tuning

Cho et al. (2010) researched the use of 9H-carbazole derivatives in tuning the emission of polymer light-emitting diodes, demonstrating their potential in advanced electronic and photonic applications (Cho, Jin, Choi, Yoon, Hong, Kim, Park, & Ju, 2010).

Schiff Bases and Optical Properties

Çiçek et al. (2018) synthesized new carbazole Schiff bases, studying their structural and optical properties. These findings contribute to the development of materials for organic light-emitting diodes (Çiçek, Calisir, Tavaslı, Tülek, & Teke, 2018).

RAFT Polymerization Applications

Zhang, Dong, Cao, and Guo (2008) developed carbazyl dithiocarbamates for use in RAFT polymerization, showing the versatility of carbazole derivatives in polymer science (Zhang, Dong, Cao, & Guo, 2008).

Crystallography and Biological Evaluation

Saturnino et al. (2015) synthesized and characterized carbazole derivatives, providing crucial data for their biological evaluation, particularly in cancer research (Saturnino, Caruso, Longo, Capasso, Pingitore, Caroleo, Cione, Perri, Nicolò, Nardo, Scolaro, Sinicropi, Plutino, El-Kashef, 2015).

Properties

IUPAC Name

methyl carbazole-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14(16)15-12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZQGQQWSYKLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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